1-(Butylsulfonyl)-2-methylpiperazine hydrochloride
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Overview
Description
1-(Butylsulfonyl)-2-methylpiperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of a butylsulfonyl group attached to the piperazine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butylsulfonyl)-2-methylpiperazine hydrochloride typically involves the reaction of 2-methylpiperazine with butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality. The final product is obtained as a hydrochloride salt to improve its stability and solubility.
Chemical Reactions Analysis
Types of Reactions: 1-(Butylsulfonyl)-2-methylpiperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(Butylsulfonyl)-2-methylpiperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(Butylsulfonyl)-2-methylpiperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The butylsulfonyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. Additionally, the piperazine ring can interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
1-(Butylsulfonyl)piperazine: Lacks the methyl group on the piperazine ring.
2-Methylpiperazine: Lacks the butylsulfonyl group.
1-(Phenylsulfonyl)-2-methylpiperazine: Contains a phenylsulfonyl group instead of a butylsulfonyl group.
Uniqueness: 1-(Butylsulfonyl)-2-methylpiperazine hydrochloride is unique due to the presence of both the butylsulfonyl and methyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its solubility, stability, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C9H21ClN2O2S |
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Molecular Weight |
256.79 g/mol |
IUPAC Name |
1-butylsulfonyl-2-methylpiperazine;hydrochloride |
InChI |
InChI=1S/C9H20N2O2S.ClH/c1-3-4-7-14(12,13)11-6-5-10-8-9(11)2;/h9-10H,3-8H2,1-2H3;1H |
InChI Key |
HEYOUSXLJBCSAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)N1CCNCC1C.Cl |
Origin of Product |
United States |
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